molecular formula C12H18ClN B13288711 [1-(4-Chlorophenyl)propyl](propan-2-yl)amine

[1-(4-Chlorophenyl)propyl](propan-2-yl)amine

Cat. No.: B13288711
M. Wt: 211.73 g/mol
InChI Key: ACPPTYCSBMCVLR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propylamine: is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)propylamine typically involves the alkylation of 4-chlorophenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)propylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(4-Chlorophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Chlorophenyl)propylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. It can interact with biological targets such as enzymes or receptors, leading to various physiological effects. Research is ongoing to explore its potential as a lead compound for drug development.

Medicine

In medicine, 1-(4-Chlorophenyl)propylamine is investigated for its pharmacological properties. It may exhibit activities such as analgesic, anti-inflammatory, or antimicrobial effects. Clinical studies are conducted to evaluate its safety and efficacy in treating various medical conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals, pharmaceuticals, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or activate receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropylamine: A parent compound with a similar structure but lacking the chlorine substitution.

    4-Chlorophenylacetonitrile: A precursor in the synthesis of 1-(4-Chlorophenyl)propylamine.

    Isopropylamine: Another precursor used in the synthesis process.

Uniqueness

The presence of the chlorine atom at the para position of the phenyl ring in 1-(4-Chlorophenyl)propylamine imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.

Biological Activity

1-(4-Chlorophenyl)propylamine, a compound with potential biological significance, has garnered attention due to its various pharmacological activities. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a propyl chain attached to a 4-chlorophenyl group and an isopropyl amine moiety. Its structural formula can be represented as follows:

C12H18ClN\text{C}_{12}\text{H}_{18}\text{Cl}\text{N}

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential . For instance, derivatives of similar structures have shown significant inhibition of various cancer cell lines, indicating that modifications in the chlorophenyl structure can enhance anticancer properties.

CompoundCell LineIC50 (µM)
Derivative AMCF-71.88 ± 0.11
Derivative BHCT1160.39 ± 0.06
Derivative CA3754.2

These values suggest that compounds with similar structural frameworks exhibit varying degrees of cytotoxicity against cancer cells, with some derivatives achieving IC50 values as low as 0.39 µM, demonstrating potent anticancer activity .

Neuropharmacological Effects

The compound's activity within the central nervous system (CNS) has been explored, particularly its interaction with receptors involved in stress and reward pathways. It was noted that compounds with high lipophilicity, similar to 1-(4-Chlorophenyl)propylamine, may influence food intake and stress responses through agonist activity at specific receptors .

The mechanism by which 1-(4-Chlorophenyl)propylamine exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors may alter signaling pathways associated with mood and behavior.
  • Cell Cycle Inhibition : Certain derivatives have been shown to arrest the cell cycle at specific phases, particularly the S phase, contributing to their anticancer effects.

Case Studies

Several case studies have investigated the biological activity of compounds related to 1-(4-Chlorophenyl)propylamine:

  • Study on Antitumor Activity : A study assessed a series of chlorophenyl derivatives for their ability to induce apoptosis in cancer cell lines. Results indicated that modifications in the substituents led to enhanced apoptotic activity in MCF-7 and NCI-H460 cell lines.
  • Neuropharmacological Assessment : Another investigation focused on the compound's effects on feeding behavior in rodent models, linking its pharmacokinetic properties to increased food intake and alterations in stress response mechanisms.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-4-12(14-9(2)3)10-5-7-11(13)8-6-10/h5-9,12,14H,4H2,1-3H3

InChI Key

ACPPTYCSBMCVLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(C)C

Origin of Product

United States

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